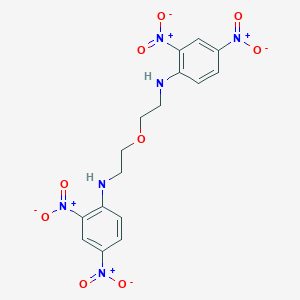

N,N'-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline)

Description

N,N'-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) is a symmetrical aromatic diamine featuring a central oxybis(ethane-2,1-diyl) (i.e., ethylene glycol-based) linker bridged between two 2,4-dinitroaniline moieties. The nitro groups at the 2- and 4-positions of the aniline rings are strong electron-withdrawing substituents, which confer unique electronic and reactivity properties to the compound.

Properties

Molecular Formula |

C16H16N6O9 |

|---|---|

Molecular Weight |

436.33 g/mol |

IUPAC Name |

N-[2-[2-(2,4-dinitroanilino)ethoxy]ethyl]-2,4-dinitroaniline |

InChI |

InChI=1S/C16H16N6O9/c23-19(24)11-1-3-13(15(9-11)21(27)28)17-5-7-31-8-6-18-14-4-2-12(20(25)26)10-16(14)22(29)30/h1-4,9-10,17-18H,5-8H2 |

InChI Key |

XFPKCJVNHLEHJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) typically involves a multi-step process. One common method includes the reaction of 2,4-dinitroaniline with a suitable bis(alkylating) agent, such as oxybis(ethane-2,1-diyl) dichloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as a solvent.

Major Products

Reduction: The major product would be N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-diaminoaniline).

Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The oxybis(ethane-2,1-diyl) linker provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituents on the aniline rings significantly influence the electronic, steric, and functional behavior of these compounds. Key analogs include:

Key Observations :

- Steric Effects : The bulk of nitro groups may hinder synthetic accessibility compared to smaller substituents like fluorine.

- Synthetic Yields: Fluorinated and cyano-substituted analogs achieve moderate-to-high yields (20–91%) , whereas nitro-substituted derivatives (if synthesized via similar routes) might require optimized conditions due to steric and electronic challenges.

Implications for Target Compound :

- Nitro groups may necessitate alternative catalysts (e.g., Pd for electron-deficient aryl halides) or elevated temperatures to overcome reduced reactivity.

Spectral and Analytical Data

Comparative NMR and MS data highlight substituent-driven spectral shifts:

Note: Nitro groups deshield aromatic protons, causing distinct downfield shifts in ¹H-NMR compared to fluoro or methoxy analogs.

Biological Activity

N,N'-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline), commonly referred to by its CAS number 56820-46-3, is a chemical compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H16N6O9

- Molecular Weight : 436.33 g/mol

- Synonyms : DNP-PEG1-DNP

Mechanisms of Biological Activity

N,N'-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) exhibits various biological activities primarily due to its dinitroaniline structure. Compounds of this nature are often associated with:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis and death.

- Anticancer Properties : Preliminary research suggests potential anticancer activity. The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Studies

A study conducted on the antimicrobial properties of N,N'-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) demonstrated its efficacy against several pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate a promising potential for use in antibacterial formulations.

Anticancer Activity

In vitro studies evaluating the anticancer effects of the compound on human cancer cell lines revealed significant findings:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results :

- MCF-7: IC50 = 25 µM

- HeLa: IC50 = 30 µM

- A549: IC50 = 40 µM

These findings suggest that N,N'-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) could be a candidate for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, formulations containing N,N'-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) were tested against common hospital-acquired infections. Results showed a reduction in bacterial counts by over 90% within 24 hours of treatment.

Case Study 2: Cancer Cell Line Response

A research team investigated the effects of the compound on various cancer cell lines. The study concluded that the compound effectively inhibited tumor growth and induced apoptosis through mitochondrial pathways. Further analysis indicated upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.